1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound with the chemical formula C4H12N2I2. It appears as a white to light yellow crystalline powder and is highly soluble in water. This compound is derived from 1,4-diaminobutane through its reaction with hydroiodic acid. The molecular weight of 1,4-diaminobutane dihydroiodide is approximately 236.07 g/mol, and it has a melting point that varies depending on purity and form .
The compound exhibits basic properties due to the presence of two amino groups, which can form salts with acids. Its structural characteristics make it a versatile reagent in various chemical applications, particularly in organic synthesis and polymer chemistry .
There is no current information available on the specific mechanism of action of Putrescine Dihydroiodide.
Due to the lack of specific research on Putrescine Dihydroiodide, it's important to handle it with caution, assuming similar properties to Putrescine Dihydrochloride, which can be:
1,4-DBDI can be used as a starting material for the synthesis of various organic compounds, such as amides, imides, and heterocycles. For instance, it can be used to synthesize N-substituted amides through acylation reactions [].
1,4-DBDI can act as a cross-linking agent for polymers and biomolecules. It can form covalent bonds between two molecules containing functional groups like carboxylic acids or amines, thereby creating a network structure []. This property has applications in the development of hydrogels, drug delivery systems, and biomaterials [, ].
1,4-DBDI is a naturally occurring polyamine, also known as putrescine. It plays a role in various biological processes, such as cell growth, differentiation, and polyamine metabolism. Researchers use 1,4-DBDI to study these processes and their potential implications in various diseases [].
The synthesis of 1,4-diaminobutane dihydroiodide can be represented as:
The primary method for synthesizing 1,4-diaminobutane dihydroiodide involves the reaction of 1,4-diaminobutane with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure purity and yield:
1,4-Diaminobutane dihydroiodide finds applications across various fields:
Several compounds share structural similarities with 1,4-diaminobutane dihydroiodide. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,4-Diaminobutane Dihydrochloride | C4H14Cl2N2 | Commonly used as a cross-linking agent in polymers. |
Putrescine | C4H12N2 | A toxic diamine formed during putrefaction; less soluble than its iodide counterpart. |
Cadaverine | C5H14N2 | A homologue of putrescine; involved in similar biological processes but longer chain. |
Spermidine | C7H18N4 | A polyamine that plays significant roles in cellular functions; more complex structure than putrescine. |
1,4-Diaminobutane dihydroiodide is unique due to its specific application in biochemical research and its interaction with stem cells. Its ability to form stable complexes with iodine enhances its solubility and reactivity compared to other similar compounds.
The industrial-scale synthesis of 1,4-diaminobutane (putrescine) typically involves the catalytic hydrogenation of succinonitrile, a nitrile precursor with the formula $$ \text{NC-(CH}2\text{)}2\text{-CN} $$. This reaction proceeds via the addition of hydrogen across the nitrile groups to yield the primary diamine:
$$
\text{NC-(CH}2\text{)}2\text{-CN} + 4 \, \text{H}2 \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}_2
$$
Raney nickel and palladium-based catalysts are widely employed due to their high activity and selectivity under moderate hydrogen pressures (10–30 bar) and temperatures (80–120°C) . For instance, a study demonstrated that Raney nickel in aqueous ammonia at 100°C achieves conversions exceeding 95% with minimal byproduct formation . The choice of solvent also impacts reaction efficiency; polar aprotic solvents like tetrahydrofuran (THF) suppress secondary amine formation by reducing nucleophilic attack on intermediate imines .
Table 1: Comparative Performance of Catalysts in Succinonitrile Hydrogenation
Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Raney Nickel | 100 | 20 | 98 | 92 |
Pd/C | 120 | 30 | 99 | 88 |
Co-B | 90 | 15 | 85 | 78 |
Optimization strategies include modulating hydrogen flow rates to prevent catalyst poisoning and incorporating promoters like cobalt or iron to enhance reducibility . Recent biotechnological approaches using engineered Escherichia coli strains have also been explored for sustainable putrescine production, though these methods remain less cost-effective than catalytic routes .
The conversion of 1,4-diaminobutane to its dihydroiodide salt involves halogen exchange, typically starting from the dihydrochloride intermediate. This process exploits the higher nucleophilicity of iodide ions in aqueous or alcoholic solutions. A common method involves treating 1,4-diaminobutane dihydrochloride with hydroiodic acid (HI) or potassium iodide (KI) under reflux:
$$
\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HCl} + 2 \, \text{HI} \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HI} + 2 \, \text{HCl}
$$
Reaction efficiency depends on stoichiometric excess of iodide (1.5–2.0 equivalents), with yields exceeding 85% in ethanol-water mixtures at 70°C . Alternative protocols using ammonium iodide or ion-exchange resins have been reported but are less economical for large-scale production.
Table 2: Halogen Exchange Reaction Parameters
Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HI | Ethanol/H2O | 70 | 4 | 88 |
KI | Methanol | 60 | 6 | 76 |
NH4I | Acetone | 50 | 8 | 65 |
Purification via vacuum filtration and washing with cold ether removes residual chloride ions. The use of non-polar solvents during crystallization further enhances iodide content, as demonstrated by X-ray diffraction analyses .
Crystallization is critical for obtaining 1,4-diaminobutane dihydroiodide with pharmaceutical-grade purity (>99%). Key factors include solvent selection, cooling rates, and seeding techniques. Water and ethanol are preferred due to the compound’s high solubility at elevated temperatures (e.g., 120 g/L in water at 80°C) and low solubility at ambient conditions . A typical protocol involves:
Table 3: Solvent Systems for Crystallization
Solvent | Solubility at 80°C (g/L) | Solubility at 25°C (g/L) | Purity After Crystallization (%) |
---|---|---|---|
Water | 120 | 18 | 97 |
Ethanol | 95 | 12 | 99 |
Methanol | 110 | 25 | 94 |
Antisolvent addition (e.g., acetone) reduces solubility abruptly, yielding smaller crystals with higher surface area for impurity rejection. Recrystallization cycles (2–3 iterations) are often necessary to eliminate trace solvents or byproducts, as confirmed by high-performance liquid chromatography (HPLC) .